molecular formula C8H7N3O3S B024526 (3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid CAS No. 110167-66-3

(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

Cat. No.: B024526
CAS No.: 110167-66-3
M. Wt: 225.23 g/mol
InChI Key: CCEBIFFCYWPJFW-UHFFFAOYSA-N
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Description

(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid is an organic compound that features a unique combination of a furan ring, a thioxo group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid typically involves the reaction of furan-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. The resulting intermediate is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    (3-Furan-2-yl-5-oxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid: Similar structure but with an oxo group instead of a thioxo group.

    (3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

Uniqueness

The uniqueness of (3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a thioxo group in the same molecule is relatively rare, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c12-6(13)4-11-7(9-10-8(11)15)5-2-1-3-14-5/h1-3H,4H2,(H,10,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBIFFCYWPJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546887
Record name [3-(Furan-2-yl)-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110167-66-3
Record name [3-(Furan-2-yl)-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 2
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 3
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 4
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 5
Reactant of Route 5
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 6
Reactant of Route 6
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

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